![molecular formula C17H16ClFN4O4S B10856391 4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK3527497 is a small molecule drug developed by GlaxoSmithKline. It is a potent and selective inhibitor of the transient receptor potential vanilloid-4 (TRPV4) channel, which is a nonselective cation channel involved in various physiological processes. This compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in the treatment of respiratory diseases and lung injury .
Preparation Methods
The synthesis of GSK3527497 involves several steps, starting from the previously reported pyrrolidine sulfonamide TRPV4 inhibitors. The optimization of the projected human dose was achieved by focusing on in vivo pharmacokinetic parameters such as clearance (CLu), volume of distribution (Vdssu), and mean residence time (MRT). The introduction of a charged moiety improved the solubility of the compound, enabling excellent exposure from high crystalline doses .
Chemical Reactions Analysis
GSK3527497 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK3527497 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the TRPV4 channel and its role in various physiological processes.
Biology: It helps in understanding the function of TRPV4 in cellular signaling and its involvement in diseases.
Medicine: It has potential therapeutic applications in the treatment of respiratory diseases, lung injury, and other conditions involving TRPV4.
Industry: It can be used in the development of new drugs targeting TRPV4 and related pathways
Mechanism of Action
GSK3527497 exerts its effects by inhibiting the TRPV4 channel. TRPV4 is a nonselective cation channel that can be activated by various stimuli, such as heat, mechanical force, and arachidonic acid metabolites. By blocking TRPV4, GSK3527497 prevents the influx of calcium ions (Ca2+), which plays a crucial role in cellular signaling and physiological processes. This inhibition can reduce inflammation and other pathological responses associated with TRPV4 activation .
Comparison with Similar Compounds
GSK3527497 is unique in its high potency and selectivity for TRPV4. Similar compounds include:
GSK2193874: Another TRPV4 inhibitor developed by GlaxoSmithKline, but with different pharmacokinetic properties.
GSK2798745: A TRPV4 inhibitor with a different chemical structure and therapeutic profile.
Compared to these compounds, GSK3527497 offers improved solubility and pharmacokinetic properties, making it a promising candidate for further development .
properties
Molecular Formula |
C17H16ClFN4O4S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile |
InChI |
InChI=1S/C17H16ClFN4O4S/c18-12-2-4-16(22-7-12)28(25,26)23-8-15(17(24,9-21)10-23)27-13-3-1-11(6-20)14(19)5-13/h1-5,7,15,24H,8-10,21H2/t15-,17-/m0/s1 |
InChI Key |
IQEGRQYYSXOUJI-RDJZCZTQSA-N |
Isomeric SMILES |
C1[C@@H]([C@@](CN1S(=O)(=O)C2=NC=C(C=C2)Cl)(CN)O)OC3=CC(=C(C=C3)C#N)F |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C2=NC=C(C=C2)Cl)(CN)O)OC3=CC(=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



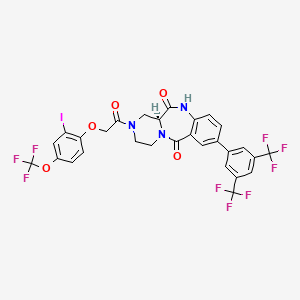
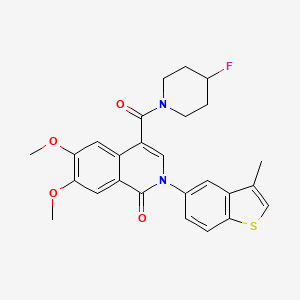

![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)

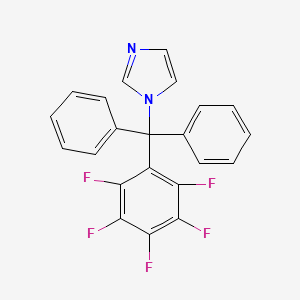
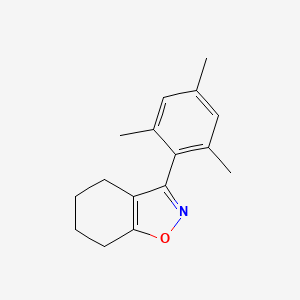
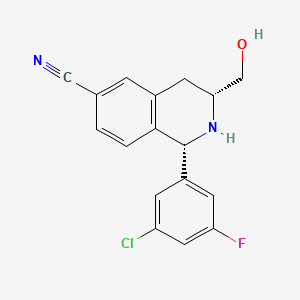
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)

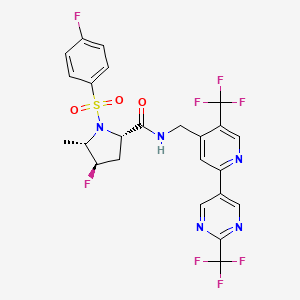
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)

![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)